Methyl 4-oxo-3H-phthalazine-6-carboxylate
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Description
Methyl 4-oxo-3H-phthalazine-6-carboxylate is a chemical compound that belongs to the phthalazine family. It is a heterocyclic compound with a fused ring system containing both nitrogen and oxygen atoms. This compound has been widely used in scientific research for its diverse biological activities.
Scientific Research Applications
Synthesis of Cyclic and Bicyclic β-Amino Acids Derivatives
Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been used as a precursor for the preparation of derivatives of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids, highlighting its versatility in synthetic organic chemistry (Tishkov, Reissig, & Ioffe, 2002).
Asymmetrical Formal [3 + 3]-Cycloaddition Reactions
The compound has been involved in dirhodium(II) carboxylate catalyzed reactions between nitrones and a β-TBSO-substituted vinyldiazoacetate to produce 3,6-dihydro-1,2-oxazines, showcasing its role in generating dipolar intermediates with high enantiocontrol (Wang, Xu, Zavalij, & Doyle, 2011).
Antimicrobial Activity
A series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were synthesized from Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, showing antimicrobial activity against various bacteria and fungi strains. This research demonstrates the potential of Methyl 4-oxo-3H-phthalazine-6-carboxylate derivatives in developing new antimicrobial agents (Sridhara et al., 2010).
Properties
IUPAC Name |
methyl 4-oxo-3H-phthalazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-5-11-12-9(13)8(7)4-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIQCOSVDOLPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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